1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Description
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran moiety, dimethoxyphenyl groups, and a dihydropyrazole ring
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O6/c1-29-15-6-8-19(30-2)16(12-15)18-13-17(14-5-7-20(31-3)22(11-14)32-4)26-27(18)24(28)21-9-10-23(25)33-21/h5-12,18H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGPSNIBZABMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromofuran moiety: This can be achieved by brominating furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The bromofuran intermediate is then coupled with appropriate dimethoxyphenyl derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Cyclization: The final step involves the cyclization of the coupled intermediate to form the dihydropyrazole ring. This can be achieved using hydrazine or its derivatives under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
When compared to similar compounds, 1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(5-chlorofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-(5-bromofuran-2-carbonyl)-5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: The position of the methoxy groups on the phenyl ring is different, potentially affecting the compound’s properties.
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: The position of the methoxy groups on the second phenyl ring is different, which may influence the compound’s reactivity and applications.
Biological Activity
1-(5-bromofuran-2-carbonyl)-5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic pyrazoles. The structural features of this compound, including the presence of bromofuran and dimethoxyphenyl groups, suggest potential biological activities that warrant detailed exploration.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of various functional groups that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing coupling agents and specific reaction conditions to achieve the desired product. The synthetic pathways may include:
- Formation of the pyrazole ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Substitution reactions : Involving brominated furan derivatives and methoxy-substituted phenyl groups.
Anticancer Properties
Research has indicated that compounds within the pyrazole class exhibit significant anticancer activity. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The specific compound has been linked to:
- Inhibition of cell proliferation : Demonstrated through IC50 values in human cancer cell lines.
- Induction of apoptosis : Mechanisms involving caspase activation have been observed.
The biological activity is believed to stem from several mechanisms:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Cell cycle arrest : It has been suggested that this compound can induce G2/M phase arrest in cancer cells.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines. For example:
- A study reported that a related pyrazole derivative showed an IC50 value of 10 µM against breast cancer cells (MCF-7) and 15 µM against cervical cancer cells (HeLa) .
- Another investigation revealed that structural modifications led to enhanced inhibitory effects on tumor growth in xenograft models .
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Weight | 420.27 g/mol |
| Anticancer Activity | IC50 (MCF-7): 10 µM; IC50 (HeLa): 15 µM |
| Mechanism | Enzyme inhibition; Induction of apoptosis |
| Phase Arrest | G2/M phase arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
